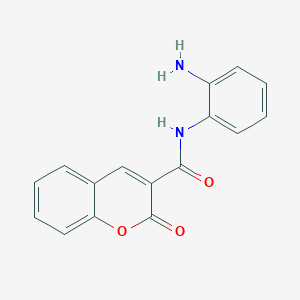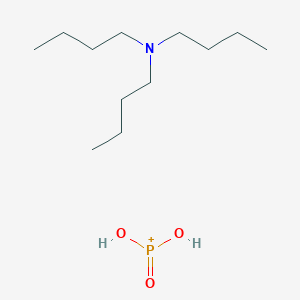![molecular formula C6H22N8O12 B14310621 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid CAS No. 111452-33-6](/img/structure/B14310621.png)
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethylenetetramine is synthesized through the reaction of ethylenediamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, triethylenetetramine is produced by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. This reaction generates hydrogen chloride, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered by rectification .
Analyse Des Réactions Chimiques
Types of Reactions
Triethylenetetramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various amines, amides, and other nitrogen-containing compounds .
Applications De Recherche Scientifique
Triethylenetetramine has a wide range of scientific research applications, including:
Mécanisme D'action
Triethylenetetramine exerts its effects primarily through its ability to chelate metal ions. It binds to metal ions like copper, forming stable complexes that can be excreted from the body. This mechanism is particularly useful in treating conditions like Wilson’s disease, where excess copper needs to be removed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriamine: Another ethylene amine with similar properties but a shorter chain length.
Tetraethylenepentamine: A longer-chain ethylene amine with additional amine groups.
Ethylenediamine: A simpler ethylene amine with only two amine groups.
Uniqueness
Triethylenetetramine is unique due to its specific chain length and the presence of multiple amine groups, which make it highly effective as a chelating agent and in various industrial applications .
Propriétés
Numéro CAS |
111452-33-6 |
|---|---|
Formule moléculaire |
C6H22N8O12 |
Poids moléculaire |
398.29 g/mol |
Nom IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C6H18N4.4HNO3/c7-1-3-9-5-6-10-4-2-8;4*2-1(3)4/h9-10H,1-8H2;4*(H,2,3,4) |
Clé InChI |
ALBWZGPGDMTAGF-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNCCN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


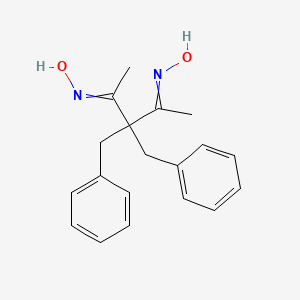
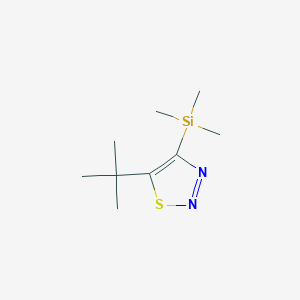
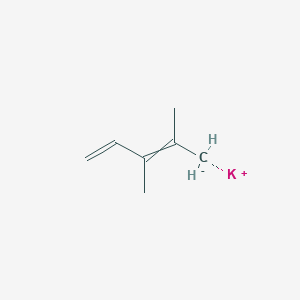
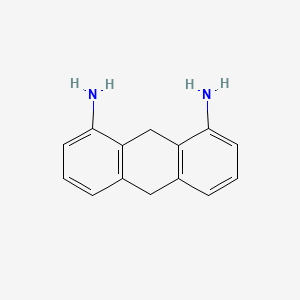
![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
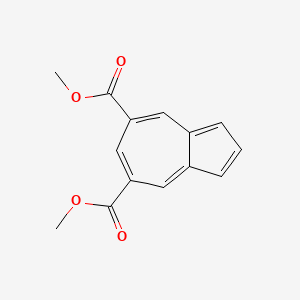

![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
